molecular formula C13H22N2O4 B1435274 Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate CAS No. 1445951-28-9

Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate

Cat. No.: B1435274
CAS No.: 1445951-28-9
M. Wt: 270.32 g/mol
InChI Key: FBRBZYFZIPKRBL-ZJUUUORDSA-N
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Description

Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxazepines, which are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring system. The presence of the tert-butyl group and the oxo functionality adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of hydroxyl groups or other reduced derivatives.

  • Substitution: The presence of the tert-butyl group allows for substitution reactions, where the group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate has several scientific research applications across various fields:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand enzyme mechanisms and metabolic pathways.

  • Industry: Use in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Octahydropyrido[4,3-f][1,4]oxazepine derivatives: These compounds share a similar core structure but may differ in functional groups and stereochemistry.

  • Tert-butyl derivatives: Other compounds with tert-butyl groups in different chemical environments.

Uniqueness: Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (5aR,9aR)-5-oxo-2,3,4,5a,6,7,9,9a-octahydropyrido[4,3-f][1,4]oxazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(8-15)18-7-5-14-11(9)16/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRBZYFZIPKRBL-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 2
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 3
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 4
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Reactant of Route 6
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate

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